REACTION_CXSMILES
|
[Cl-].[NH4+].C(O)(C)C.[C:7]([NH:10][C:11]1[S:15][N:14]=[C:13]([CH2:16]C(=O)C2C=CC(Cl)=CC=2)[C:12]=1[N+:26]([O-:28])=[O:27])(=[O:9])[CH3:8]>O>[C:7]([NH:10][C:11]1[S:15][N:14]=[C:13]([CH3:16])[C:12]=1[N+:26]([O-:28])=[O:27])(=[O:9])[CH3:8] |f:0.1|
|
Name
|
Reduced iron
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
5-Acetylamino-3-(4-chlorobenzoylmethyl)-4-nitroisothiazole
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=NS1)CC(C1=CC=C(C=C1)Cl)=O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The iron was removed by suction filtration, water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 20 ml of acetic acid
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture was then poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with aqueous bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated salt water, and dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the material was crystallized from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=C(C(=NS1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |